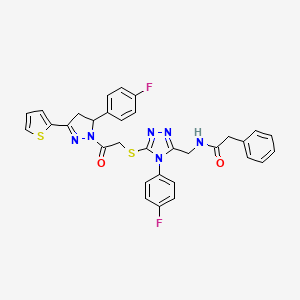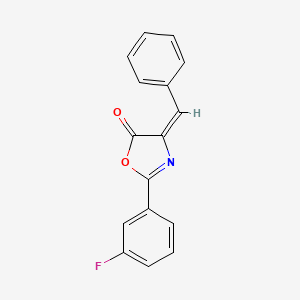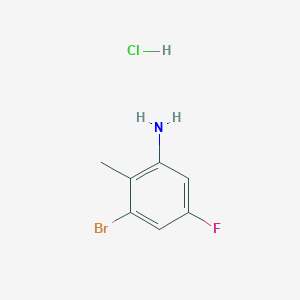
3-Bromo-5-fluoro-2-methylaniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated anilines and pyridines typically involves selective halogenation and functionalization of different positions on the aromatic ring. For instance, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine is achieved using catalytic amination conditions, leading to the bromide substitution product . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of reactions including methoxylation, oxidation, and nucleophilic substitution, resulting in a high overall yield . These methods could potentially be adapted for the synthesis of "3-Bromo-5-fluoro-2-methylaniline;hydrochloride" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated anilines is characterized by the presence of halogen atoms attached to the aromatic ring, which can significantly influence the physical and chemical properties of the compound. For example, the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline is determined to be monoclinic with specific intra- and intermolecular hydrogen bonds and halogen interactions . These structural features are crucial for understanding the reactivity and potential applications of "this compound".
Chemical Reactions Analysis
Halogenated aromatic compounds can undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr), which is a common pathway for modifying these molecules. The selective substitution of halogen atoms can be achieved under different conditions, as demonstrated by the synthesis of dihalo adducts and pentasubstituted pyridines using halogen dance reactions . These reactions are relevant for the chemical manipulation of "this compound" to introduce additional functional groups or to incorporate the compound into more complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated anilines and related compounds are influenced by the nature and position of the substituents on the aromatic ring. For example, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride demonstrates the impact of halogen substitution on the yield and reaction conditions of the synthetic route . These properties are important for the practical application of "this compound" in chemical synthesis and for predicting its behavior in various environments.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Liver Microsomal Metabolism : Research has explored the metabolic pathways of halogenated methylanilines, including their microsomal metabolism in rat livers. This research is crucial for understanding the metabolic fate of these compounds in biological systems (Boeren et al., 1992).
Antitumor Properties : Studies have investigated the antitumor properties of palladium(II) compounds derived from halogenated anilines. This is significant for the development of new anticancer drugs (Butour et al., 1997).
Chiral Stationary Phases in Liquid Chromatography : Halogenated methylanilines have been used to prepare chiral stationary phases for high-performance liquid chromatography, aiding in the separation of enantiomers (Chankvetadze et al., 1997).
Ligand-Receptor Interactions Studies : Fluorescently labeled ligands, including derivatives of halogenated anilines, have been used to study ligand-receptor interactions, providing insights into receptor binding and pharmacology (Wohland et al., 1999).
Synthesis of Bioactive Molecules : Halogenated anilines are key intermediates in the synthesis of bioactive molecules like thienoquinoline and pyrroloquinoline derivatives, which exhibit antibacterial and antifungal properties (Abdel‐Wadood et al., 2014).
Photolysis Studies : The photolysis of halogenated anilines in various solvents has been studied to understand their photochemical behavior, which is essential for environmental and pharmaceutical applications (Othmen et al., 1999).
PET Imaging Applications : Research has been conducted on developing radioligands for imaging brain metabotropic glutamate receptors using PET. Halogenated anilines play a role in synthesizing these radioligands (Siméon et al., 2012).
Synthesis of Indoles : Halogenated anilines are used in the synthesis of functionalized indoles via cyclization reactions, which are important in medicinal chemistry (Barluenga et al., 1999).
Safety and Hazards
Wirkmechanismus
The presence of the fluorine atom can enhance the compound’s metabolic stability and improve its ability to penetrate biological membranes . The bromine atom can also influence the compound’s reactivity and biological activity . The methyl group and the amino group can participate in various chemical reactions, potentially leading to a wide range of biological effects .
Eigenschaften
IUPAC Name |
3-bromo-5-fluoro-2-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c1-4-6(8)2-5(9)3-7(4)10;/h2-3H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOSCARQNLMKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


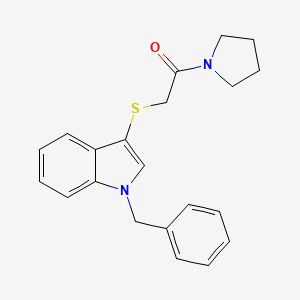
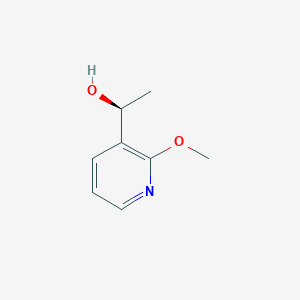
![(4-methyl-1,2,3-thiadiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2528927.png)
![(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2528928.png)

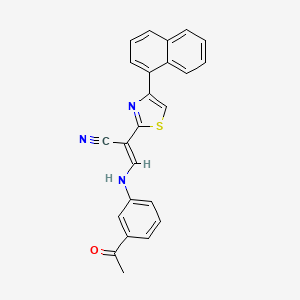
![N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2528931.png)

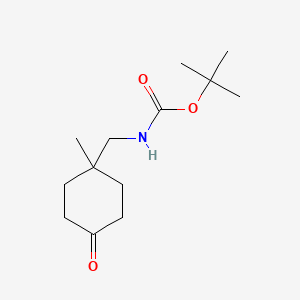
![N-(2,6-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2528934.png)
